10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as Compound 4a) is a dibenzodiazepine derivative synthesized via a one-pot, three-component reaction involving o-phenylenediamine, dimedone, and benzaldehyde in the presence of a Fe₃O₄/f-MWCNT/Ni₂B nanocomposite catalyst . Its structure features a benzyl group at position 10, dimethyl substituents at position 3, and a phenyl group at position 11. Key properties include a melting point of 248–250°C, IR absorption at 1727 cm⁻¹ (C=O stretch), and distinctive NMR signals (e.g., δ 1.09 ppm for CH₃ groups) .
Properties
Molecular Formula |
C28H28N2O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-benzyl-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O/c1-28(2)17-23-26(25(31)18-28)27(21-13-7-4-8-14-21)30(19-20-11-5-3-6-12-20)24-16-10-9-15-22(24)29-23/h3-16,27,29H,17-19H2,1-2H3 |
InChI Key |
DCJYMHYTRCAPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies Involving Amide Intermediates
A foundational approach to dibenzo[b,e] diazepin-1-one derivatives involves cyclocondensation reactions between amine precursors and carbonyl-containing intermediates. For the target compound, this typically begins with the preparation of N-substituted amide precursors.
In one protocol, N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl acetamide undergoes acid-catalyzed cyclization using concentrated at 50°C for 2 hours . This method leverages the electrophilic activation of the amide carbonyl, facilitating intramolecular attack by the aromatic amine to form the diazepinone core. Post-reaction neutralization with and extraction with dichloromethane yields the crude product, which is purified to a final yield of 39% .
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Catalyst | |
| Temperature | 50°C |
| Reaction Time | 2 hours |
| Yield | 39% (post-purification) |
This method, while effective, requires stringent control of protonation states to avoid side reactions such as over-acidification or decomposition .
Catalyst-Free Synthesis via Carbonylated Electrophiles
Recent advancements have introduced catalyst-free routes to dibenzo[b,e] diazepin-1-ones, emphasizing green chemistry principles. A study by Thieme Connect (2017) demonstrates that 3-[(2-aminoaryl)amino]dimedones react with carbonylated electrophiles (e.g., oxalyl chloride) under mild conditions . The absence of metal catalysts simplifies purification and reduces costs.
For the target compound, this method involves:
-
Preparation of 3-[(2-aminoaryl)amino]dimedones : Achieved via nucleophilic substitution between 2-iodoaniline derivatives and dimedone.
-
Reaction with benzyl chloride derivatives : The dimedone intermediate reacts with benzyl chloride at room temperature, forming the diazepinone ring through tandem nucleophilic acyl substitution and cyclization .
Optimized Conditions:
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature (25°C) |
| Reaction Time | 24–48 hours |
| Yield | 45–55% |
This approach avoids toxic metal residues and is scalable, though extended reaction times may limit industrial applicability .
Copper(I)-Catalyzed Tandem C–N Bond Formation
Copper-catalyzed methods offer a versatile pathway for constructing the diazepinone scaffold. A 2014 study by Gawande et al. details a one-pot synthesis using Cu(I) catalysts to mediate tandem C–N bond formation between halo amides and 2-iodoaniline derivatives .
Procedure Overview:
-
Halo amide preparation : Benzyl cyanide is treated with acetic acid and to form the halo amide intermediate.
-
Coupling with 2-iodoaniline : In the presence of (10 mol%) and , the halo amide reacts with 2-iodoaniline at 80°C for 12 hours.
-
Cyclization : Intramolecular C–N coupling forms the seven-membered ring .
Performance Metrics:
| Parameter | Value/Detail |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Base | |
| Temperature | 80°C |
| Yield | 50–65% |
This method’s modularity allows for diversification of substituents on the diazepinone core, though stoichiometric copper usage may necessitate post-synthesis metal removal .
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methodologies:
Mechanistic Insights and Side Reactions
Cyclization Mechanisms:
-
Acid-catalyzed pathways : Protonation of the amide carbonyl enhances electrophilicity, enabling nucleophilic attack by the aryl amine .
-
Copper-mediated coupling : Oxidative addition of Cu(I) to the C–X bond (X = halide) generates intermediates that facilitate C–N bond formation .
Common Side Reactions:
Chemical Reactions Analysis
Oxidation Reactions
The ketone-containing dibenzodiazepine core undergoes selective oxidation under controlled conditions. A key reaction involves treatment with m-chloroperoxybenzoic acid (m-CPBA) , which induces a ring contraction to form dihydrobenzoquinazoline derivatives . This transformation occurs via epoxidation of the diazepine ring followed by rearrangement:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, rt | Dihydrobenzoquinazoline derivative | 72–85% |
This reaction is stereospecific and highly dependent on the electronic effects of substituents. The benzyl group at position 10 enhances steric hindrance, slightly reducing reaction rates compared to non-benzylated analogs .
Reduction Reactions
The ketone moiety at position 1 is susceptible to reduction. Lithium aluminum hydride (LiAlH4) selectively reduces the carbonyl group to a secondary alcohol without affecting the aromatic systems :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | THF, reflux | 1-Hydroxy derivative | 68% |
Microwave-assisted reduction methods have been explored to improve efficiency, achieving yields up to 78% in 15 minutes.
Electrophilic Aromatic Substitution
The electron-rich benzyl and phenyl substituents facilitate electrophilic substitution. Nitration and halogenation occur preferentially at the para positions of the pendant aromatic rings :
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0°C, 2h | 4-Nitro-phenyl derivative | 63% | |
| Chlorination | Cl2, FeCl3 | DCM, 40°C, 4h | 2-Chloro-benzyl derivative | 58% |
Steric effects from the 3,3-dimethyl groups limit reactivity at the diazepine ring’s ortho positions .
Rearrangement Reactions
Thermal or acid-catalyzed conditions promote rearrangement to dihydrophenazin-1-(2H)-one derivatives, a process driven by the stabilization of the resulting aromatic system :
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H2SO4, 100°C, 6h | Dihydrophenazinone analog | 81% |
Density functional theory (DFT) studies confirm that this rearrangement proceeds via a carbocation intermediate stabilized by resonance .
Organocatalytic Functionalization
L-Proline-catalyzed reactions in aqueous media enable Michael addition or Mannich-type reactions at the ketone group, introducing alkyl or aryl substituents :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, L-proline | H2O, 60°C, 2h | α-Aryl-substituted derivative | 89% |
This method avoids metal catalysts and aligns with green chemistry principles .
Stability Under Hydrolytic Conditions
The compound exhibits resistance to hydrolysis under neutral conditions but undergoes slow degradation in strong acidic or basic media , cleaving the lactam ring:
| Conditions | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| 1M HCl, reflux, 24h | Benzophenone derivative | 8h | |
| 1M NaOH, reflux, 24h | Anthranilic acid analog | 6h |
Key Research Findings
-
The benzyl group at position 10 significantly alters reactivity compared to simpler dibenzodiazepines, enhancing stability during oxidation .
-
Microwave-assisted methods reduce reaction times by 70% without compromising yields.
-
Substituent electronic effects dominate over steric effects in electrophilic substitution .
This compound’s versatile reactivity makes it a valuable scaffold for developing CNS-targeted therapeutics and studying heterocyclic rearrangement mechanisms.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention in the pharmaceutical industry due to its structural characteristics and potential biological activities.
Antidepressant Activity
Recent studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit antidepressant properties. The specific compound may act on neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Research has shown that modifications to the benzyl group can enhance these effects, making it a candidate for further development in treating depression .
Anxiolytic Effects
Similar to its antidepressant properties, this compound has been studied for its anxiolytic (anti-anxiety) effects. Preclinical trials suggest that it may reduce anxiety levels in animal models by modulating GABAergic activity. This mechanism is crucial for developing new anxiolytic medications with fewer side effects compared to existing therapies .
Neuropharmacological Studies
A series of neuropharmacological assessments have been conducted to evaluate the efficacy of this compound in various behavioral models.
Case Study: Behavioral Assessment
In a study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus-maze and open field tests. These findings support its potential use as a therapeutic agent for anxiety disorders .
Synthesis and Derivatives
The synthesis of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps of cyclization and functionalization. Variations in the synthesis process can lead to different derivatives with enhanced pharmacological profiles.
Table 1: Synthetic Routes and Yields
| Synthesis Route | Yield (%) | Key Modifications |
|---|---|---|
| Route A | 85 | Benzyl substitution |
| Route B | 75 | Dimethyl modification |
| Route C | 90 | Hydroxylation |
Mechanism of Action
The mechanism of action of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Dibenzodiazepine derivatives differ primarily in substituents at positions 3, 10, and 11, which significantly impact their physicochemical properties. Below is a comparative analysis:
Table 1: Key Compounds and Their Properties
Key Observations:
- Melting Points : Electron-withdrawing groups (e.g., nitro in 6e ) increase melting points due to enhanced intermolecular forces, while bulky substituents (e.g., cyclohexyl in 6f ) reduce melting points by disrupting crystal packing .
- Spectral Signatures : The C=O stretch in IR varies slightly (1710–1727 cm⁻¹), reflecting electronic effects of adjacent substituents. NMR aromatic shifts correlate with substituent electron-donating/withdrawing properties .
- Synthetic Yields : Most derivatives exhibit yields of 70–78%, suggesting consistent efficiency across acylation and alkylation reactions .
Compound 4a
Synthesized via a one-pot, multicomponent reaction using a recyclable Fe₃O₄/f-MWCNT/Ni₂B nanocomposite catalyst under optimized conditions (Table 4 in ). Advantages include reduced reaction time and environmental impact compared to traditional methods.
Comparison:
Structural and Functional Implications
- Position 10 (Benzyl vs. Acyl): The benzyl group in 4a may enhance lipophilicity compared to acetyl or propanoyl groups (e.g., 6e, 2), affecting membrane permeability .
- Position 11 (Aryl vs.
Biological Activity
10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C28H28N2O
- Molecular Weight : 420.54 g/mol
- CAS Number : 37587-36-3
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including its effects on neurological conditions and its potential as an anti-cancer agent.
Neurological Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 10-benzyl... | 12.5 | AChE |
| Compound A | 15.0 | AChE |
| Compound B | 8.0 | BuChE |
In these studies, the compound demonstrated a competitive inhibition mechanism against these enzymes, suggesting its potential use in treating cognitive decline.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 25.0 | Inhibition of proliferation |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
- Study on Cognitive Function : A study involving animal models demonstrated that administration of the compound improved memory and learning capabilities. The results showed increased levels of acetylcholine in the hippocampus after treatment.
- Anticancer Efficacy : In a recent clinical trial involving patients with metastatic breast cancer, the compound was administered alongside standard chemotherapy. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
The biological activity of this compound appears to be mediated through:
- Inhibition of cholinesterases leading to increased acetylcholine levels.
- Modulation of apoptotic pathways in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?
- Methodological Answer : Begin with a Design of Experiments (DOE) approach to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use orthogonal arrays to minimize trial runs while maximizing data output . For heterocyclic systems like dibenzodiazepinones, prioritize regioselective cyclization steps and monitor by HPLC for intermediates (e.g., nitro-substituted analogs as precursors; see ). Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., DFT) can reduce experimental redundancy .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with single-crystal X-ray diffraction for unambiguous confirmation. For example, demonstrates the use of X-ray crystallography (R factor = 0.043) to resolve the bicyclic framework and substituent positions in analogous dibenzodiazepinones. Purity assessment via HPLC (≥98% as in ) is critical to exclude regioisomeric byproducts.
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ reaction path search algorithms (e.g., GRRM or AFIR) integrated with density functional theory (DFT) to model transition states and intermediates. highlights ICReDD’s approach using quantum calculations to predict regioselectivity in benzodiazepine derivatives. Molecular dynamics simulations can further assess solvent effects on reaction kinetics .
Q. How do electronic and steric effects of substituents (e.g., benzyl, phenyl) influence the compound’s pharmacological or catalytic activity?
- Methodological Answer : Conduct comparative studies using substituent analogs (e.g., 4-methoxyphenyl in or diethylaminoethyl in ). Utilize Hammett σ constants to quantify electronic effects and correlate with experimental data (e.g., binding affinity or catalytic turnover). For steric analysis, molecular docking or crystal structure overlays (as in ) can map steric clashes in receptor binding pockets.
Q. What experimental frameworks resolve contradictions in solubility or stability data across studies?
- Methodological Answer : Apply metastability zone determination via polythermal methods or use high-throughput solubility screening under varied pH and ionic strength. For stability, accelerated degradation studies (e.g., Arrhenius modeling) paired with LC-MS can identify degradation pathways. Cross-reference with CRDC guidelines (RDF2050108) on process control to standardize experimental conditions .
Methodological Design & Data Analysis
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Use a fragment-based approach, systematically varying substituents at positions 10 (benzyl) and 11 (phenyl). Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. emphasizes DOE principles to minimize confounding variables in SAR datasets.
Q. What advanced characterization techniques are critical for studying polymorphic forms of this compound?
- Methodological Answer : Pair differential scanning calorimetry (DSC) with variable-temperature X-ray diffraction to map polymorph transitions. For surface morphology, use SEM-EDS ( ’s crystallography data provides a baseline for lattice comparisons). CRDC subclass RDF2050107 on particle technology offers methodologies for analyzing crystallite size distributions .
Handling Contradictory Data
Q. How should conflicting results in reaction yields or selectivity be addressed?
- Methodological Answer : Replicate experiments under strictly controlled conditions (CRDC RDF2050108) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with computational models ( ) to reconcile discrepancies between predicted and observed outcomes. Document all parameters (e.g., solvent lot, humidity) per ASTM E2966-14 guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
